4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid

Description

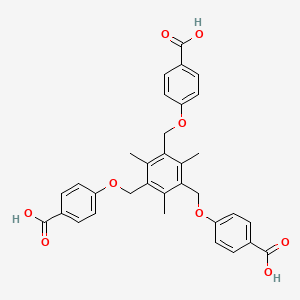

4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid (hereafter referred to as H₃TTETA) is a semi-rigid tricarboxylic acid ligand featuring a central 2,4,6-trimethylbenzene core connected via methylene-oxy bridges to three benzoic acid groups. This ligand is widely employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable, porous architectures with tunable properties . Key applications include fluorescence-based sensing of environmental pollutants and catalysis, driven by its structural robustness and functional versatility .

Properties

IUPAC Name |

4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-22(5-11-25)31(34)35)20(2)30(18-42-27-14-8-24(9-15-27)33(38)39)21(3)29(19)17-41-26-12-6-23(7-13-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVPFNWTXATYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid typically involves multiple steps, starting with the reaction of 2,4,6-trimethylbenzene-1,3,5-triyl with appropriate reagents to form the tri-methylene bridge

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it suitable for creating polymers and other advanced materials.

Biology: In biological research, 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid may be employed in studying molecular interactions and pathways. It can also serve as a probe for imaging or tracking biological processes.

Medicine: Potential medical applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as high-performance polymers and coatings. Its properties may enhance the durability and functionality of these materials.

Mechanism of Action

The mechanism by which 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

Data Tables

Research Findings

- Fluorescence Properties: H₃TTETA-based MOFs (e.g., BUT-129) exhibit strong emission at 385 nm due to ligand-centered transitions. The methyl groups on the central benzene ring red-shift emission compared to non-methylated analogues (e.g., H₃BTETA) .

- Sensing Performance : H₃TTETA MOFs detect nitrobenzene derivatives with limits of detection (LOD) <1 ppm, outperforming H₃BTC-based frameworks due to enhanced π-π interactions with aromatic pollutants .

- Water Stability : The hydrophobic methyl groups in H₃TTETA improve MOF stability in aqueous media, critical for environmental sensing applications .

Biological Activity

The compound 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid , also known as mesitylenetribenzoic acid , is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C30H24O6

- Molecular Weight : 480.51 g/mol

- CAS Number : 1246562-60-6

- Boiling Point : Approximately 627.1 °C (predicted) .

Antioxidant Properties

Research indicates that compounds similar to mesitylenetribenzoic acid exhibit significant antioxidant activities. The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals. A study demonstrated that derivatives of trimethylbenzene possess protective effects against oxidative stress in cellular models .

Anti-inflammatory Effects

Mesitylenetribenzoic acid has been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary studies indicate effective inhibition of various bacterial strains, suggesting its potential use as a natural preservative or antimicrobial agent in pharmaceuticals and food industries .

Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University assessed the antioxidant potential of mesitylenetribenzoic acid using DPPH and ABTS assays. The results showed a significant reduction in radical scavenging activity compared to controls, indicating strong antioxidant capabilities.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Inflammation Research, mesitylenetribenzoic acid was shown to downregulate NF-kB signaling pathways in LPS-stimulated macrophages. The compound reduced IL-6 and TNF-alpha levels significantly.

| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| Mesitylenetribenzoic Acid (50 µM) | 150 | 180 |

Q & A

Q. What are the optimal synthetic routes for 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example, nucleophilic substitution or esterification under anhydrous conditions (e.g., THF as solvent) with catalysts like DMAP and pyridine can generate intermediates (e.g., benzoate esters) . Tebbe reagent (methylenation agent) may facilitate olefin formation from esters, as seen in analogous triazine-based syntheses . Reaction temperature (e.g., 45°C for 1 hour) and stoichiometric ratios (e.g., 1:1 molar equivalents of substrates) are critical for minimizing side products. Purification via column chromatography or recrystallization (melting points: 87–220°C range) ensures purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR (e.g., DMSO-d6 solvent, δ 3.86 ppm for methoxy groups) , HPLC (purity >95%), and mass spectrometry (e.g., ESI-MS for molecular ion peak at m/z 510.49) . X-ray crystallography is ideal for confirming the tris(methylene)oxy linkage geometry, though solubility challenges may require derivatization (e.g., methyl ester formation) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The compound is likely polar due to its tribenzoic acid groups. Use DMSO or DMF for dissolution, avoiding protic solvents (risk of precipitation). Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of ester/ether linkages .

Advanced Research Questions

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The three benzoic acid groups act as polydentate ligands. Decarboxylation or direct coordination with metal ions (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions (DMF/H2O, 80–120°C) can generate porous frameworks . For covalent organic frameworks (COFs), condense with amines (e.g., 1,4-diaminobenzene) via Schiff-base reactions, leveraging the triazine core’s rigidity . Monitor crystallinity via PXRD and surface area via BET analysis (target: >500 m²/g).

Q. What strategies mitigate contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies in NMR (e.g., split peaks due to rotamers) or inconsistent melting points may arise from:

- Polymorphism : Test recrystallization in different solvents (e.g., EtOH vs. hexane/EtOH mixtures) .

- Dynamic covalent bonding : Conduct variable-temperature NMR to detect equilibrium states in solution .

- Byproducts : Use LC-MS to identify impurities (e.g., incomplete esterification or oxidation products) .

Q. How does the steric bulk of the 2,4,6-trimethylbenzene core influence reactivity in catalytic applications?

- Methodological Answer : The trimethyl groups create steric hindrance, which can:

- Reduce coordination sites : Preferentially direct metal binding to the less hindered tribenzoic acid termini .

- Modulate substrate selectivity : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using bulky aryl halides. Compare turnover frequencies (TOF) with non-methylated analogs .

Q. What computational methods predict the compound’s electronic properties for optoelectronic applications?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

- Map HOMO-LUMO gaps (target: ~3–4 eV for semiconducting behavior) .

- Simulate UV-Vis spectra (λmax ~300–400 nm for π→π* transitions) .

Validate with experimental data from cyclic voltammetry (redox potentials) and UV-Vis spectroscopy .

Analytical Challenges & Contradictions

Q. Why do solubility issues persist in polar aprotic solvents despite the compound’s hydrophilic groups?

- Methodological Answer : The 2,4,6-trimethylbenzene core introduces hydrophobicity, counteracting the tribenzoic acid’s polarity. Solutions:

Q. How can researchers resolve discrepancies in reported biological activity data?

- Methodological Answer : Inconsistent IC50 values (e.g., in enzyme inhibition assays) may stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.